molecular formula C7H12N4O B3010335 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide CAS No. 1379295-04-1

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B3010335
CAS No.: 1379295-04-1
M. Wt: 168.2
InChI Key: VNFSQXDQSLIOMP-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide (CAS 21254-24-0) is a chemical compound with the molecular formula C 10 H 18 N 4 O and a molecular weight of 210.28 . It is a pyrazole derivative that serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors . The 3-aminopyrazole moiety is an excellent starting point for structure-activity relationship (SAR) studies, notably for targeting understudied kinases from the PCTAIRE subfamily, such as CDK16 . Dysregulation of CDK16 has been associated with several cancers, including breast, prostate, and cervical cancer, making it a significant target for therapeutic research . This core structure has been utilized to develop potent inhibitors that induce G2/M phase cell cycle arrest in cellular assays, highlighting its value in oncology and cell cycle research . As a chemical for industrial and scientific research, this product is labeled with the signal word "Warning" according to GHS standards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including protective gloves and eye/face protection, and handle the material in a well-ventilated place . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-3-5(7(9)12)6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFSQXDQSLIOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide has the molecular formula C₇H₁₂N₄O and a molecular weight of 168.2 g/mol. It features a pyrazole ring with an isopropyl group and an amino group, contributing to its biological activity and pharmacological potential .

Drug Development

The compound has been identified as a lead compound for developing new therapeutic agents targeting various diseases, particularly cancers. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets .

Key Findings:

  • Inhibitory Activity: Research indicates that this compound may inhibit pathways involved in tumor growth, making it a candidate for anti-cancer therapies .
  • Kinase Inhibition: This compound has shown potential as a selective inhibitor of RET kinase, which is associated with thyroid and lung cancers. It effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Its mechanism often involves binding to active sites on target proteins, disrupting their function .

Case Study:
A study identified a derivative of this compound that displayed high metabolic stability and potent inhibition against RET kinase mutants, demonstrating its potential as a therapeutic agent in treating RET-related cancers .

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Cyclopentyl and propyl substituents (e.g., in the carbonitrile derivative and benzene-linked compound) further amplify lipophilicity, which may affect membrane permeability .
  • Functional Group Differences : The carboxamide group (present in the target and methyl analog) supports hydrogen bonding, a critical feature for kinase inhibition. In contrast, the carbonitrile group (in the cyclopentyl derivative) introduces electron-withdrawing effects, altering electronic properties and binding interactions .

3-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 400877-05-6)

  • Activity : Demonstrates moderate kinase inhibition but lower selectivity due to the smaller methyl group .
  • Synthesis : Easier to synthesize than the isopropyl variant, as methyl groups are simpler to introduce .

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 89181-79-3)

  • Activity : The carbonitrile group may enhance metabolic stability, while the cyclopentyl group improves binding to hydrophobic enzyme pockets .
  • Drawbacks : Reduced solubility due to high lipophilicity, limiting in vivo applications .

3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene (CAS 139756-04-0)

  • Challenges : High molecular weight (344.41 g/mol) and rigidity may compromise bioavailability .

Research and Commercial Status

  • Methyl and Cyclopentyl Analogs : More frequently studied due to easier synthesis and balanced physicochemical profiles .

Biological Activity

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Chemical Formula : C₇H₁₂N₄O
  • Molecular Weight : 168.2 g/mol
  • CAS Number : 1379295-04-1

The compound features a pyrazole ring with an amino group and a carboxamide functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit specific enzymatic pathways associated with cancer cell proliferation. This inhibition is particularly relevant for developing targeted cancer therapies.
  • Anti-inflammatory Properties : Compounds within the pyrazole class have historically shown anti-inflammatory effects, suggesting that this compound may also possess similar properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has employed techniques such as molecular docking and enzyme assays to elucidate the binding affinities and mechanisms of action against target proteins involved in tumor growth.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, commonly utilizing sulfuric acid as a catalyst. The following outlines a general synthetic route:

  • Starting Materials : Carbonitriles and appropriate amines.
  • Reaction Conditions : Typically conducted under acidic conditions to facilitate cyclization.
  • Yield Optimization : Adjusting temperature and reaction time can enhance yield and purity.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds:

Compound NameCAS NumberSimilarity Index
3-Amino-1-methyl-1H-pyrazole-4-carboxamide89181-79-30.61
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile122799-98-80.79
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile122799-98-80.71

These compounds share structural similarities but differ in their substituents, which can significantly influence their biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Cancer Cell Proliferation Inhibition :
    • Research has demonstrated that this compound can inhibit pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .
  • Kinase Inhibition Studies :
    • A study focusing on RET kinase inhibitors indicated that similar pyrazole derivatives could effectively suppress growth in cancer cell lines while sparing normal cells . This highlights the selective nature of pyrazole compounds in targeting cancerous cells.
  • Molecular Docking Studies :
    • Molecular docking studies have shown promising binding affinities of this compound to specific protein targets involved in cancer progression . These studies provide insight into how structural modifications can enhance therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide?

Answer:
The synthesis typically involves multi-step condensation reactions. For example, methyl 1H-pyrazole-3-carboxylate derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate ) can serve as precursors, followed by amidation with isopropylamine. Key steps include:

  • Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Reaction optimization : Adjusting pH (6–8) and temperature (60–80°C) to enhance yield.
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) and 1^1H NMR (DMSO-d6, 400 MHz) to confirm structural integrity .

Advanced: How can computational quantum chemistry improve the design of synthesis pathways for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states. For instance:

  • Reaction path searches : Identify low-energy pathways for cyclization and amidation steps .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to reduce side reactions.
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions, as demonstrated by ICReDD’s methodology .

Basic: What spectroscopic techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6) resolve substituent positions (e.g., distinguishing isopropyl and carboxamide groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 183.0984 for C7_7H12_{12}N4_4O+^+) .
  • HPLC-PDA : Purity >95% confirmed via reverse-phase HPLC with UV detection at 254 nm .

Advanced: How should researchers address contradictions between experimental results and computational predictions?

Answer:

  • Root-cause analysis : Verify computational parameters (e.g., basis sets, solvation models) and experimental conditions (e.g., inert atmosphere, catalyst purity) .
  • Data triangulation : Cross-validate with alternative methods (e.g., IR spectroscopy for functional groups, X-ray crystallography for solid-state structure) .
  • Iterative refinement : Update computational models using failed reaction data (e.g., unexpected byproducts) to improve predictive accuracy .

Basic: What methodologies evaluate the bioactivity of this compound in medicinal chemistry research?

Answer:

  • In vitro assays : Enzyme inhibition (e.g., kinase assays using ADP-Glo™) and cytotoxicity (MTT assay on cancer cell lines) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl vs. benzyl groups) and assess changes in IC50_{50} values .
  • Metabolic stability : Liver microsome assays (human/rat) to predict pharmacokinetics .

Advanced: What reactor designs are optimal for scaling up synthesis while maintaining yield?

Answer:

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing decomposition .
  • Membrane technologies : In-line purification (e.g., nanofiltration) to remove unreacted precursors .
  • Process control : Real-time monitoring via PAT (process analytical technology) tools (e.g., FTIR probes) to adjust feed rates .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, analyze via HPLC for degradation products (e.g., hydrolysis of carboxamide) .
  • Light sensitivity : UV-vis spectroscopy (200–800 nm) to detect photodegradation .
  • Lyophilization : For long-term storage, lyophilize and store at -20°C under argon .

Advanced: How can chemical software enhance data integrity and experimental design?

Answer:

  • Virtual screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for target proteins, prioritizing synthesis candidates .
  • Data management : ELN (electronic lab notebooks) with blockchain encryption ensure traceability and prevent data tampering .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for novel derivatives .

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